Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(1-methylpyrazol-4-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-10-11(2)6-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWLRODRTRANFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104243-87-9 | |
| Record name | ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Biological Activity
Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.2 g/mol
- CAS Number : 1104243-87-9
The compound features a pyrazole ring, which is known for its reactivity and potential biological activity. The structural arrangement of substituents on the pyrazole ring significantly influences its pharmacological properties.
Biological Activities
This compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, although direct evidence for the parent compound remains limited.
- Anticancer Activity : Compounds with pyrazole rings are often explored for their potential anticancer properties due to their ability to interact with biological targets involved in cancer progression.
- Antimicrobial Effects : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.
The mechanisms through which this compound exerts its biological effects primarily involve its transformation into various active derivatives. These derivatives interact with specific molecular targets, influencing cell signaling pathways and gene expression.
Table 1: Comparison of Biological Activities
| Compound Name | Key Biological Activity |
|---|---|
| Ethyl 2-phenylacetoacetate | Antiprion properties |
| Ethyl 4-phenyl-3-ketobutanoate | Inhibition of NF-kB |
| Ethyl 4-phenylacetoacetate | Limited studies on biological activity |
Case Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of pyrazolone derivatives from this compound. The evaluation included in vitro assays to assess antiprion activity. Results indicated that certain derivatives exhibited significant inhibitory effects on prion replication, highlighting the therapeutic potential of this compound.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of pyrazole derivatives synthesized from this compound. The research revealed that these derivatives could inhibit key signaling pathways involved in tumor growth and metastasis, suggesting a promising avenue for cancer treatment.
Safety Profile
This compound has been classified under various safety categories:
- Acute Toxicity (Category 4) : Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2) : Causes skin irritation.
- Eye Damage/Irritation (Category 2A) : Causes serious eye irritation.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate exhibits notable antifungal properties. It functions primarily by inhibiting succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This mechanism makes it effective against various fungal pathogens affecting crops, such as Sclerotinia sclerotiorum and Botrytis cinerea.
Efficacy Studies
Research indicates that this compound can achieve significant antifungal activity at low concentrations, making it a valuable candidate for crop protection. Its unique structure allows it to interact favorably with biological targets, enhancing its efficacy compared to traditional fungicides.
| Pathogen | Efficacy Concentration | Mechanism of Action |
|---|---|---|
| Sclerotinia sclerotiorum | Low ppm | Inhibition of succinate dehydrogenase |
| Botrytis cinerea | Low ppm | Inhibition of succinate dehydrogenase |
Medicinal Chemistry
Potential Therapeutic Applications
The pyrazole derivatives, including this compound, have been investigated for their potential therapeutic effects. The unique structural features of this compound may contribute to its bioactivity in various biological systems.
Case Studies
- Antifungal Activity : A study demonstrated the compound's ability to inhibit the growth of specific fungal strains at concentrations lower than those required for conventional fungicides.
- Biological Target Interaction : Molecular docking studies have shown that this compound binds effectively to succinate dehydrogenase, confirming its role as a potent antifungal agent.
Synthesis and Production
The synthesis of this compound can be achieved through various methods optimized for yield and purity. Major agrochemical companies have developed scalable production techniques, facilitating its use in agricultural formulations.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3-Oxopropanoate Derivatives
Structural and Functional Differences
- Pyrazole vs. Aromatic Substituents : The pyrazole ring in the target compound introduces nitrogen atoms, enabling hydrogen bonding and coordination chemistry, which are absent in purely phenyl-substituted analogs. This property may enhance solubility in polar solvents or interactions with biological targets .
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated or chlorinated phenyl derivatives (e.g., 4-fluorophenyl, 4-chlorophenyl) exhibit increased electrophilicity at the ketone group, favoring nucleophilic attack in condensation reactions. In contrast, the pyrazole substituent modulates electronic effects through its conjugated π-system .
Preparation Methods
Detailed Preparation Approaches
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
A classical and widely used method for synthesizing substituted pyrazoles is the cyclocondensation reaction between hydrazines and 1,3-dicarbonyl compounds. This approach is highly relevant for preparing the pyrazole core of Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate.
- Reaction Scheme : Substituted hydrazines (e.g., 1-methylhydrazine) react with ethyl acetoacetate or related 1,3-dicarbonyl compounds to form substituted pyrazoles.
- Selectivity : The regioselectivity of the pyrazole formation depends on the electronic and steric properties of substituents on the hydrazine and diketone.
- Catalysts and Conditions : Iodine has been used as a halogenated agent to enhance cyclization efficiency, often in the presence of acid catalysts like p-toluenesulfonic acid (TsOH). Nano-ZnO catalysts have also been reported to improve yields and reduce reaction times significantly.
Table 1. Catalyst Effects on Pyrazole Synthesis Yield and Time
| Entry | Catalyst | Amount (mol%) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | ZnO (Bulk) | 5 | 45 | 50 |
| 2 | TiO2 | 5 | 40 | 30 |
| 3 | Al2O3 | 5 | 45 | 55 |
| 4 | ZnO (Nano) | 10 | 15 | 95 |
| 5 | ZnO (Nano) | 10 | 25 | 85 |
| 6 | ZnO (Nano) | 20 | 15 | 93 |
Source: Girish et al., demonstrating nano-ZnO catalysis for pyrazole synthesis with optimal yields and reduced reaction times.
Functionalization of Pyrazole Ring
Following pyrazole ring formation, the introduction of the 3-oxopropanoate ester group at the 4-position of the pyrazole ring is typically achieved through acylation or alkylation reactions.
- Starting Material : The 1-methylpyrazole intermediate is functionalized at the 4-position.
- Acylation : Reaction with ethyl 3-oxopropanoate derivatives or their activated forms (e.g., acid chlorides or anhydrides) under controlled conditions.
- Optimization : Reaction conditions such as solvent choice, temperature, and catalyst presence are optimized to maximize yield and purity.
Alternative Synthetic Routes and Catalysis
- Metal-catalyzed and organocatalyzed methods have been developed to improve atom economy and reduce environmental impact.
- Multi-component reactions integrating pyrazole formation and side-chain introduction in a single step are explored for efficiency.
- Flow chemistry techniques have been applied for continuous synthesis, enhancing scalability and reproducibility.
Research Findings and Data Summary
- The cyclocondensation method remains the most reliable and widely used approach for synthesizing substituted pyrazoles like this compound.
- Catalysts such as nano-ZnO significantly improve yields (up to 95%) and reduce reaction times to as low as 15 minutes.
- Iodine-mediated cyclization with acid additives facilitates high regioselectivity and purity.
- Functionalization steps require careful control to ensure selective acylation at the pyrazole 4-position without side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalysts/Additives | Yield Range (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Cyclocondensation (hydrazine + 1,3-dicarbonyl) | 1-methylhydrazine, ethyl acetoacetate | Iodine, TsOH, nano-ZnO | 83 - 95 | 15 min to 48 h | High regioselectivity, scalable |
| Acylation/Functionalization | 1-methylpyrazole, ethyl 3-oxopropanoate derivatives | Acid catalysts, solvents | Moderate to high | Hours | Requires optimization for selectivity |
| Metal-catalyzed multi-component | Various pyrazole precursors | Metal catalysts (e.g., Pd, Cu) | Variable | Variable | Green chemistry approaches |
| Flow chemistry synthesis | Pyrazole intermediates | Continuous flow reactors | High | Continuous process | Suitable for scale-up |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, and how are reaction conditions optimized?
- Methodology: The compound is typically synthesized via condensation of ethyl acetoacetate with 1-methyl-1H-pyrazole-4-carbaldehyde or a halogenated derivative (e.g., bromo-substituted pyrazole) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used. Heating (60–80°C) facilitates the reaction, with yields dependent on stoichiometric ratios and reaction time .
- Optimization: Continuous flow reactors and automated systems can improve efficiency in scaled-up synthesis. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (ethyl acetate/hexane gradients) is recommended to achieve >95% purity .
Q. How is the molecular structure of this compound characterized in academic research?
- Spectroscopic Techniques:
- NMR: ¹H NMR reveals peaks for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), pyrazole protons (δ 7.5–8.0 ppm), and ketone-adjacent protons (δ 3.5–4.0 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, confirming bond angles and torsional strain in the pyrazole-ester moiety .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence reactivity and bioactivity?
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., Br, CF₃): Increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. For example, bromine at the pyrazole’s 3-position stabilizes intermediates in cross-coupling reactions .
- Methyl Group (1-position): Steric hindrance from the methyl group reduces rotational freedom, potentially altering binding affinity in biological targets .
- Biological Implications: The trifluoromethyl group (if introduced) enhances metabolic stability and lipophilicity, as seen in analogs like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate, which showed improved bioactivity in kinase inhibition assays .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular Docking: Density Functional Theory (DFT) calculations optimize the compound’s geometry for docking into active sites (e.g., enzymes like cyclooxygenase-2). Pyrazole ring planarity and ester flexibility are critical for binding .
- MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating stable interactions over 50-ns simulations .
Q. How can researchers resolve contradictions in stability data under varying pH and temperature?
- Controlled Stability Studies:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. HPLC monitoring at 24/48/72 hours identifies degradation products (e.g., hydrolyzed propanoic acid derivatives) .
- Thermal Stability: TGA/DSC analysis reveals decomposition thresholds (typically >150°C). Conflicting data may arise from impurities; thus, purity validation via LC-MS is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
